molecular formula C10H9ClN2O B13463910 3-(1H-pyrazol-4-yl)benzaldehyde hydrochloride

3-(1H-pyrazol-4-yl)benzaldehyde hydrochloride

Cat. No.: B13463910
M. Wt: 208.64 g/mol
InChI Key: OUMXHCSIWMDBJV-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-4-yl)benzaldehyde hydrochloride is a chemical compound with the molecular formula C10H9N2OCl. It is a derivative of benzaldehyde, where the benzene ring is substituted with a pyrazole ring at the 4-position. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-4-yl)benzaldehyde hydrochloride typically involves the reaction of 4-formylbenzoic acid with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final product is obtained by treating the pyrazole derivative with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-4-yl)benzaldehyde hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1H-pyrazol-4-yl)benzaldehyde hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-4-yl)benzaldehyde hydrochloride is primarily related to its ability to interact with biological targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The aldehyde group can also react with nucleophiles in biological systems, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-pyrazol-4-yl)benzaldehyde hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

3-(1H-pyrazol-4-yl)benzaldehyde;hydrochloride

InChI

InChI=1S/C10H8N2O.ClH/c13-7-8-2-1-3-9(4-8)10-5-11-12-6-10;/h1-7H,(H,11,12);1H

InChI Key

OUMXHCSIWMDBJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CNN=C2)C=O.Cl

Origin of Product

United States

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